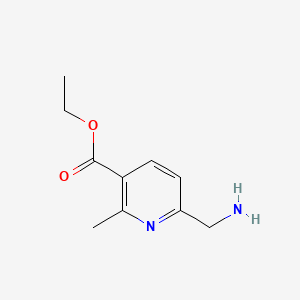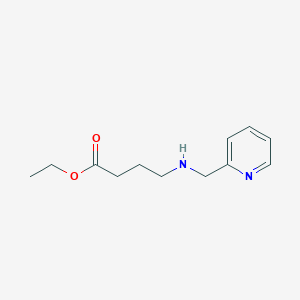
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8FNS and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a fluorine atom and a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-1-benzothiophene.
Reaction with Methanamine: The 4-fluoro-1-benzothiophene is then reacted with methanamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with similar compounds such as:
1-(5-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride: Similar structure but with the fluorine atom at a different position.
(4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine hydrochloride: Contains a biphenyl structure instead of a benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular research applications.
Properties
Molecular Formula |
C9H9ClFNS |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
(4-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8FNS.ClH/c10-7-2-1-3-8-9(7)6(4-11)5-12-8;/h1-3,5H,4,11H2;1H |
InChI Key |
CXOZGYBCHBPGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)


![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)



